molecular formula C17H14BrFN4O2 B2539242 N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1421585-83-2

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539242
CAS No.: 1421585-83-2
M. Wt: 405.227
InChI Key: HSDKZEDJDIGHCQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14BrFN4O2 and its molecular weight is 405.227. The purity is usually 95%.
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Biological Activity

Molecular Formula

  • C : 16
  • H : 15
  • Br : 1
  • F : 1
  • N : 5
  • O : 3

Structure

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the bromine and fluorine substituents on the phenyl ring is significant for its biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have been tested against various bacterial strains. The results indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

Triazoles are known for their ability to inhibit specific enzymes, particularly cholinesterases. In vitro studies demonstrated that compounds with similar structures showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Potency

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A15.3 ± 0.520.7 ± 0.3
Compound B12.8 ± 0.418.5 ± 0.6
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest. Research has indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. Preliminary results suggest that this compound may exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antimicrobial Effects

In a controlled study involving various triazole derivatives, this compound was evaluated for its antimicrobial efficacy. The compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans at concentrations lower than those required for standard antibiotics .

Investigation into Cholinesterase Inhibition

A recent investigation focused on the cholinesterase inhibitory activities of triazole derivatives showed that compounds similar to this compound were effective in reducing AChE activity in vitro. This suggests potential applications in treating cognitive disorders .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2/c18-12-6-7-14(13(19)8-12)20-17(25)15-9-23(22-21-15)10-16(24)11-4-2-1-3-5-11/h1-9,16,24H,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKZEDJDIGHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.